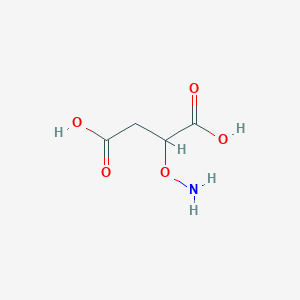
AT265;AT-265;Antibiotic AT 265;Dealanylascamycin
Vue d'ensemble
Description
AT265; AT-265; Antibiotic AT 265; Dealanylascamycin is a natural product found in Streptomyces rishiriensis and Streptomyces with data available.
Applications De Recherche Scientifique
Biosynthesis and Antibacterial Activity :
- Characterization of Biosynthetic Genes : Ascamycin (ACM) and dealanylascamycin (DACM) are nucleoside antibiotics produced by Streptomyces sp. JCM9888. Dealanylascamycin shows broad-spectrum inhibition against various bacteria and eukaryotic Trypanosoma. The study identifies a 30 kb gene cluster involved in the biosynthesis of these antibiotics, including genes essential for the formation of a unique 5′-O-sulfonamide moiety (Zhao et al., 2014).
Mechanism of Action and Selectivity :
- Selective Toxicity of Ascamycin : Ascamycin, along with its dealanyl derivative, has been studied for its selective toxicity. While dealanylascamycin inhibits protein synthesis in both Xanthomonas and E. coli, ascamycin shows selective activity against Xanthomonas species. This suggests a difference in permeability to the bacterial membrane, possibly due to the dealanylating enzyme present on the surface of susceptible bacteria (Osada & Isono, 1985).
Applications in Antimalarial Research :
- Antimalarial Properties : A study found that AT-265 (dealanylascamycin) was isolated alongside other compounds from Streptomyces sp. culture. AT-265 demonstrated antimalarial properties, specifically inhibiting the growth of Plasmodium falciparum, a malaria-causing parasite (Lopez et al., 2021).
Herbicidal Activity :
- Dealanylascamycin as a Herbicide : Research on dealanylascamycin revealed its strong phytotoxic activity, making it an effective herbicide. It inhibited the growth of various plant seedlings and whole plants, affecting both monocot and dicot species. The study explored its mode of action on plant respiration and protein synthesis (Scacchi et al., 1994).
Antibiotic Resistance Research :
- Spectinomycin Resistance in Streptococcus suis : A study found a novel resistance mechanism to spectinomycin, an aminocyclitol antibiotic, in Streptococcus suis. The discovery adds to the understanding of drug resistance mechanisms and dissemination in bacteria (Huang et al., 2016).
Molecular Mechanisms of Antibiotic Resistance :
- IS26-Associated Antibiotic Resistance : Research on the insertion sequence IS26, which plays a significant role in disseminating antibiotic resistance genes, provides insights into the mechanisms by which antibiotic resistance clusters form. This adds to the broader understanding of resistance gene dissemination in Gram-negative bacteria (Harmer et al., 2014).
Propriétés
IUPAC Name |
[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN6O6S/c11-10-15-7(12)4-8(16-10)17(2-14-4)9-6(19)5(18)3(23-9)1-22-24(13,20)21/h2-3,5-6,9,18-19H,1H2,(H2,12,15,16)(H2,13,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUGCRSKMUFKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COS(=O)(=O)N)O)O)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



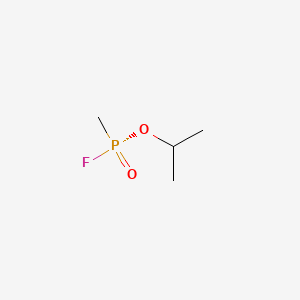
![[2-(Propan-2-yl)cyclopropyl]benzene](/img/structure/B1252791.png)
![(1S,2R,3R,4S,5R,6S,8S,9R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1252792.png)
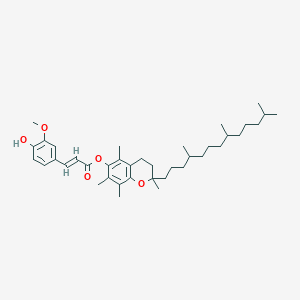




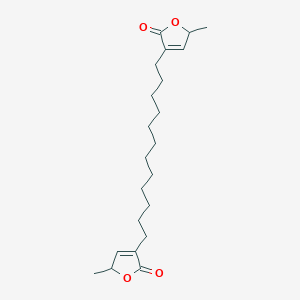

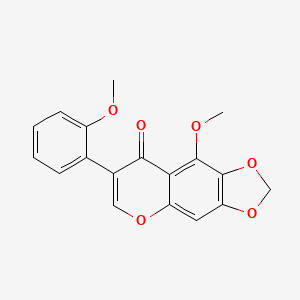
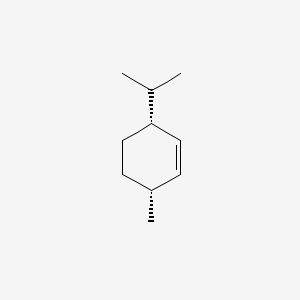
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252812.png)
